2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one - 1239747-91-1

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

Catalog Number: EVT-1707232
CAS Number: 1239747-91-1
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyridopyrimidines are a class of heterocyclic compounds consisting of a pyrimidine ring fused to a pyridine ring. They have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties [ [, , , , , , , , , , , , , , , , , , , , , ] ]. Specifically, cyclopenta[d]pyrimidin-4-ones, with a five-membered cyclopentane ring fused to the pyrimidine moiety, have emerged as promising scaffolds for drug discovery. The presence of the cyclopentane ring can introduce conformational constraints, potentially leading to increased selectivity and potency.

Synthesis Analysis
  • Gewald reaction: This multicomponent reaction involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur to form substituted 2-aminothiophenes, which can be further elaborated to access pyrimidine derivatives [ [] ].
  • Cyclocondensation reactions: These reactions utilize bifunctional reagents like hydrazines, amidines, or urea derivatives to create the desired pyrimidine ring system from appropriate precursors [ [, , ] ].
  • Multi-step synthesis: This approach involves the sequential construction of the pyrimidine and pyridine rings through a series of reactions, allowing for greater control over the substitution pattern and stereochemistry of the final product [ [, , , ] ].
Molecular Structure Analysis
  • Electrophilic aromatic substitution: The pyrimidine ring can be readily functionalized through electrophilic substitution reactions, enabling the introduction of halogens, nitro groups, or other electrophilic substituents [ [] ].
  • Nucleophilic substitution: The presence of electron-withdrawing groups on the pyrimidine ring can activate it towards nucleophilic substitution reactions, allowing for the introduction of various nucleophiles [ [] ].
  • Cyclization reactions: Pyridopyrimidines can serve as precursors for the synthesis of other fused heterocyclic systems through cyclization reactions, providing access to a wide range of structural diversity [ [, ] ].
  • Ring contractions: Certain pyridopyrimidine derivatives, such as 3-azido-4H-quinolizin-4-ones, can undergo ring contractions upon heating to yield indolizine derivatives [ [, ] ].
Mechanism of Action
  • Kinase inhibition: Several pyridopyrimidine derivatives have been shown to act as kinase inhibitors, targeting enzymes like EGFR, BRAF, Wee1, and AKT [ [, , , , ] ]. These inhibitors often bind to the ATP-binding site of the kinase, preventing its activity and downstream signaling.
  • Sirtuin inhibition: Specifically designed cyclopenta[d]pyrimidin-4-ones exhibit potent and selective inhibitory activity against SIRT2, a member of the sirtuin family of NAD+-dependent histone deacetylases [ [] ].
  • Histone lysine demethylase inhibition: Pyrido[3,4-d]pyrimidin-4(3H)-ones have been discovered as potent inhibitors of JmjC histone lysine demethylases (KDMs), particularly KDM4 (JMJD2) and KDM5 (JARID1) subfamilies [ [] ].
  • Chemokine receptor antagonism: Pyrido[2,3-d]pyrimidin-4-one derivatives exhibit antagonistic activity towards the chemokine receptor CXCR3 [ [, ] ].
  • Antimicrobial activity: Thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated antimicrobial activity against various gram-positive and gram-negative bacterial and fungal strains [ [, ] ].
Physical and Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidines and cyclopenta[d]pyrimidin-4-ones vary depending on their specific structure and substituents. They are typically crystalline solids with varying solubility in different solvents. Their melting points, boiling points, and other physicochemical properties can be determined using standard analytical techniques. For example, the synthesis of 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one involved characterizing the final product using 1H-NMR, 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis [ [, ] ].

Applications
  • Drug discovery: These compounds have been extensively explored for their potential as therapeutic agents for various diseases, including cancer, inflammatory disorders, infections, and metabolic diseases [ [, , , , , , , , , , ] ].
  • Chemical probes: Due to their ability to specifically interact with certain biological targets, pyridopyrimidines and cyclopenta[d]pyrimidin-4-ones can be used as chemical probes to study the function of these targets and elucidate their role in biological processes [ [] ].
  • Material science: The unique structural features and electronic properties of certain pyridopyrimidine derivatives have led to their investigation as materials for organic electronics and other applications [ [] ].

(R)-4-(5-Methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine and N-protected derivatives

Compound Description: (R)-4-(5-Methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine and its N-protected derivatives are key intermediates in the synthesis of Ipatasertib [(S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-yl)-3-(isopropylamino)propan-1-one]. []

Relevance: These compounds share the core cyclopenta[d]pyrimidin-4-one scaffold with 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one. The key difference lies in the substituent at the 2-position: a pyridin-3-yl group in the target compound and a piperazine moiety in these intermediates. []

3-((2-Methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078)

Compound Description: ICL-SIRT078 is a potent and selective SIRT2 inhibitor. It exhibits a Ki value of 0.62 ± 0.15 μM and over 50-fold selectivity against SIRT1, 3, and 5. Treatment of MCF-7 breast cancer cells with ICL-SIRT078 results in hyperacetylation of α-tubulin, a known SIRT2 biomarker, at doses comparable to its biochemical IC50 data. Additionally, it suppresses MCF-7 proliferation at higher concentrations. []

Relevance: ICL-SIRT078 belongs to the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one class of SIRT2 inhibitors. Although structurally distinct from 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, both compounds share the pyrimidin-4(3H)-one core structure. This shared motif highlights the importance of this structural feature for SIRT2 inhibition. []

3-Phenyl-2-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[5,4-d]pyrimidin-4(3H)-one

Compound Description: This compound was synthesized through a base-catalyzed reaction of ethyl 2-(phenyliminomethyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate with pyrrolidine. Its structure features a planar fused thienopyrimidinone ring system. []

Relevance: This compound shares the cyclopenta[b]thieno[5,4-d]pyrimidin-4(3H)-one core structure with 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one. While the target compound has a pyridin-3-yl substituent at the 2-position and a cyclopentane ring fused to the d side of the pyrimidine ring, this compound has a phenyl and a pyrrolidine group at the 2- and 3-positions, respectively, and a cyclopentane ring fused to the b side of the pyrimidine ring. []

8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives

Compound Description: These derivatives are potent, cell-permeable inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), specifically targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. They bind to Fe(II) in the enzyme's active site and exhibit selectivity over KDM2, KDM3, and KDM6 subfamilies. []

Relevance: These compounds are based on the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, which shares the pyrimidin-4(3H)-one core with 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one. Both series highlight the significance of this core structure for interacting with various enzymatic targets. []

2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives

Compound Description: These derivatives were synthesized via acid-catalyzed condensation of 2-cyano, 3-cyano, and 4-cyano-pyridines with different 2-amino-3-carbethoxythiophenes. Some of these compounds, including IIa, IIb, IId, IIe, and IIm, demonstrated antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. []

1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691)

Compound Description: BAY 73-6691 is a potent and selective phosphodiesterase 9 (PDE9) inhibitor currently in preclinical development for Alzheimer's disease. It selectively inhibits human (IC50 = 55 nM) and murine (IC50 = 100 nM) PDE9 activity in vitro. []

Relevance: BAY 73-6691 belongs to the pyrazolo[3,4-d]pyrimidine-4-one class of PDE9 inhibitors. While structurally distinct from 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, both compounds contain the pyrimidine-4-one core. This common feature suggests its potential importance for interacting with PDE9. []

5-[2-Ethoxy-5-(4-ethyl-piperazine-1-sulfonyl)-pyridin-3-yl]-3-ethyl-2-(2-methoxy-ethyl)-2,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one (UK-369,003)

Compound Description: UK-369,003 is a phosphodiesterase-5 inhibitor under clinical development at Pfizer. It's primarily metabolized by cytochrome P450 3A4 and is a substrate for the efflux transporter P-glycoprotein. UK-369,003 exhibits nonlinear pharmacokinetics at doses of 100 mg and greater. []

Relevance: UK-369,003 contains a pyrazolo[4,3-d]pyrimidin-7-one core, similar to the pyrazolo[3,4-d]pyrimidine-4-one found in BAY 73-6691. Although structurally different from 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, these compounds share a pyrimidine-one core, indicating this structure's potential significance in interacting with PDEs. []

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (AZD1775)

Compound Description: AZD1775 is a potent WEE1 (mitotic inhibitor kinase) inhibitor. []

Relevance: While structurally distinct from 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, AZD1775 contains a pyrazolo[3,4-d]pyrimidin-3(2H)-one core, similar to the pyrazolo[3,4-d]pyrimidine-4-one found in BAY 73-6691. Both compounds share a pyrimidine-one core, suggesting its potential significance in interacting with various enzymatic targets. []

3-(4-Oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoic acid

Compound Description: This compound has been identified as an inhibitor of Pseudomonas aeruginosa Exotoxin-S ADP-ribosyltransferase activity with micromolar potency. []

Relevance: This compound shares a thieno[2,3-d]pyrimidin-4-one core structure with 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which further demonstrates the versatility of this core structure for generating compounds with diverse biological activities. Although structurally distinct from 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, both compounds contain the pyrimidine-4-one core. []

3-[(Pyridin-2-ylimino)-ethyl]-4-hydroxy-chromen-2-ones and analogue tetrazole derivatives

Compound Description: These compounds were synthesized via catalytic condensation of 4-hydroxy-3-acetylcoumarine with 2-aminopyridines. The resulting compounds were further cyclized with sodium azide to yield the corresponding tetrazole derivatives. These derivatives exhibited antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. []

Relevance: While these compounds are structurally distinct from 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, they share a common feature: the presence of a pyridin-2-yl substituent. []

Pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives

Compound Description: These derivatives were synthesized and evaluated for their vasodilator activity. Some pyrazolo[1,5-a][1,3,5]triazine derivatives showed a pronounced dose-dependent vasodilator effect, but the oxazolo[4,5-d]pyrimidine derivatives exhibited low or no vasodilator activity. []

Relevance: These compounds highlight the structural diversity of pyrimidine-based heterocycles and their potential for various biological activities. While they are not directly structurally related to 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, they belong to a broader category of pyrimidine-containing heterocycles. []

Pyridopyrimidinone derivatives

Compound Description: This class of compounds was synthesized and evaluated for in vitro anticancer activity. One compound, compound 6, showed promising activity against three human cancer cell lines (HepG2, PC-3, and HCT-116) with an IC50 of 0.5 μM, comparable to the standard doxorubicin (IC50: 0.6 μM). Compound 6 also displayed promising kinase inhibitory activity against BRAF V600E, EGFR, and PDGFRβ at 100 μM. []

Relevance: These compounds, specifically compound 6, share the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold with 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, differing in the substituent at the 2-position and the presence of a phenyl group at the 5-position. This similarity highlights the importance of the pyridopyrimidinone core structure for both anticancer and kinase inhibitory activities. []

Properties

CAS Number

1239747-91-1

Product Name

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

IUPAC Name

2-pyridin-3-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C12H11N3O/c16-12-9-4-1-5-10(9)14-11(15-12)8-3-2-6-13-7-8/h2-3,6-7H,1,4-5H2,(H,14,15,16)

InChI Key

NKDKRVBYBUMYGT-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C(NC2=O)C3=CN=CC=C3

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.